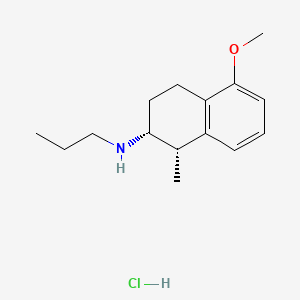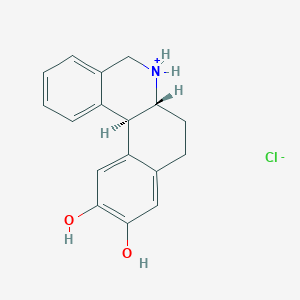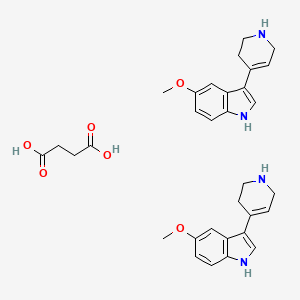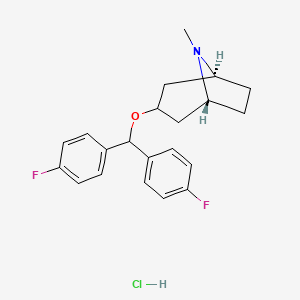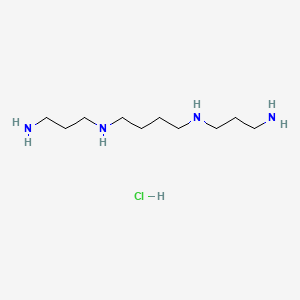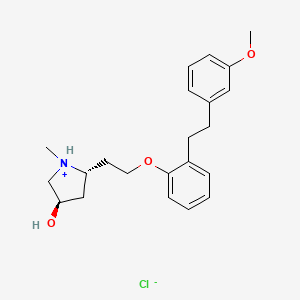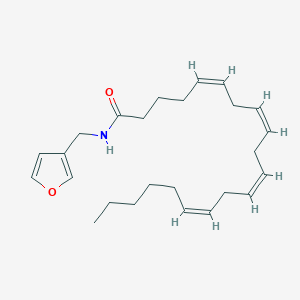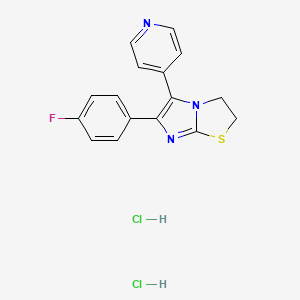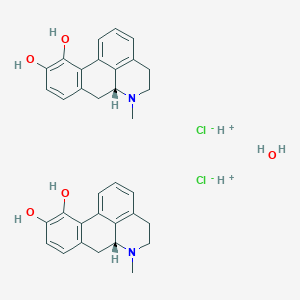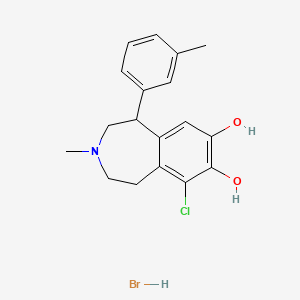
N-Arachidonylmaleimide
概要
説明
N-Arachidonylmaleimide is a light yellow oil . It is a potent, irreversible inhibitor of monoacylglycerol lipase (MAGL) with an IC50 value of 140 nM . It can be used for modulation of the effects of 2-arachidonyl glycerol (2-AG) .
Molecular Structure Analysis
The molecular weight of N-Arachidonylmaleimide is 369.54 . Its molecular formula is C24H35NO2 . The NMR conforms to the structure .Chemical Reactions Analysis
The protein crystallizes as a dimer, and despite structural homologies to haloperoxidases and esterases .Physical And Chemical Properties Analysis
N-Arachidonylmaleimide is a light yellow oil . It has a clear solution at >5mg/mL in DMSO . It contains 78.19% carbon, 9.46% hydrogen, and 3.9% nitrogen .科学的研究の応用
Advanced Drug Delivery System
NAM has been used to modify the surface of liposomes to create an advanced drug delivery system . The maleimide-modified liposomes, also known as M-GGLG-liposomes, showed improved drug delivery efficiency both in vitro and in vivo compared to unmodified liposomes . This modification did not elicit any detectable increase in cytotoxicity .
Inhibition of Monoacylglycerol Lipase
NAM is a potent, irreversible inhibitor of monoacylglycerol lipase (MGL) or MGL-like activity in rat cerebellar membranes . MGL hydrolyzes 2-arachidonoylglycerol (2-AG) to arachidonic acid and glycerol, thereby terminating its biological actions .
Endocannabinoid System Research
NAM potentiates the pharmacological and biochemical effects of the endocannabinoid 2-arachidonylglycerol (2-AG) through inhibition of monoacylglycerol lipase . This has potential implications for increasing understanding of the physiological functions of the endocannabinoid system .
Unmasking 2-AG Activity
NAM has been found to unmask 2-AG activity in a tetrad of in vivo tests sensitive to the effects of cannabinoids in mice . This suggests the existence of non-CB1, non-CB2 cannabinoid receptors .
Antitumor Effect
In vivo, M-GGLG-liposomes encapsulating doxorubicin (M-GGLG-DOX-liposomes) showed a more potent antitumor effect than unmodified liposomes after two subcutaneous injections around breast cancer tissue in mice .
Prolonged Presence at Injection Site
The biodistribution of liposomes in a mouse model showed that M-GGLG-liposomes were present for significantly longer at the injection site compared to unmodified liposomes . This could have implications for sustained drug delivery.
作用機序
Target of Action
N-Arachidonyl Maleimide (NAM) is a potent, irreversible inhibitor of Monoacylglycerol Lipase (MAGL) . MAGL is an enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), thereby terminating its biological actions .
Mode of Action
NAM interacts with MAGL, inhibiting its activity in a competitive and irreversible manner . The inhibition of MAGL by the sulfhydryl-reactive maleimide group of NAM suggests a critical cysteine residue is present in the substrate-binding site of the enzyme .
Biochemical Pathways
By inhibiting MAGL, NAM prevents the degradation of 2-AG, an endogenous agonist of the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . This leads to an increase in the endogenous levels of 2-AG in the brain .
Pharmacokinetics
It’s known that nam is a potent inhibitor of magl, suggesting it has sufficient bioavailability to reach its target in the brain .
Result of Action
The inhibition of MAGL by NAM leads to an increase in the potency of 2-AG . This results in the unmasking of 2-AG activity in a tetrad of in vivo tests sensitive to the effects of cannabinoids in mice . The effects include significant and dose-dependent hypothermia, inhibition of locomotor activity, antinociception, and catalepsy .
Action Environment
It’s worth noting that the efficacy of nam and other magl inhibitors can be a valuable tool to elucidate the biological functions of 2-ag and to examine the consequences of dysregulation of this endocannabinoid .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23(26)20-21-24(25)27/h6-7,9-10,12-13,15-16,20-21H,2-5,8,11,14,17-19,22H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNZRHSGGQUYAP-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Arachidonylmaleimide | |
CAS RN |
876305-42-9 | |
| Record name | 876305-42-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



